N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclohex-3-enecarboxamide
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Overview
Description
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound featuring a triazine ring fused with a benzene ring, an ethyl linker, and a cyclohexene carboxamide group
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclohex-3-enecarboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for memory and learning.
Mode of Action
This compound interacts with its targets, AChE and BuChE, by inhibiting their activity . The inhibition of these enzymes leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This can potentially improve cognitive function, particularly in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine.
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic pathway. This pathway involves the synthesis, release, and degradation of acetylcholine. By inhibiting the degradation of acetylcholine, this compound enhances the signaling in this pathway .
Result of Action
The result of the action of this compound is an increase in acetylcholine levels in the synaptic cleft, leading to enhanced cholinergic transmission . This can potentially improve cognitive function in conditions like Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclohex-3-enecarboxamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives with ortho-substituted benzoic acids.
Attachment of the Ethyl Linker: The ethyl linker is introduced via alkylation reactions, often using ethyl halides under basic conditions.
Formation of the Cyclohexene Carboxamide: The final step involves the formation of the cyclohexene carboxamide group, which can be achieved through amidation reactions using cyclohexene carboxylic acid and appropriate amine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the triazine ring, potentially converting it to a dihydrotriazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2, Cl2).
Major Products
Oxidation: Epoxides, diols.
Reduction: Dihydrotriazine derivatives.
Substitution: Nitro, halo, or alkyl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide: Known for its anti-Alzheimer’s activity.
1,2,3-Benzotriazin-4(3H)-one: Used in the synthesis of benzodiazepine derivatives.
Uniqueness
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclohex-3-enecarboxamide is unique due to its combination of a triazine ring with a cyclohexene carboxamide group, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(12-6-2-1-3-7-12)17-10-11-20-16(22)13-8-4-5-9-14(13)18-19-20/h1-2,4-5,8-9,12H,3,6-7,10-11H2,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVXSAOZVVZOIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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